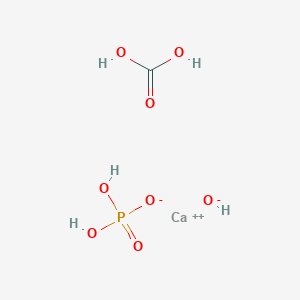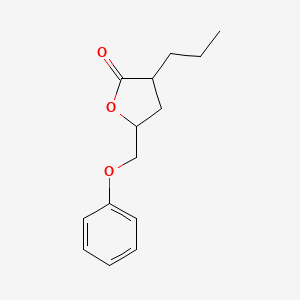
5-(Phenoxymethyl)-3-propyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Phenoxymethyl)-3-propyloxolan-2-one is an organic compound that belongs to the class of oxolanes. This compound is characterized by the presence of a phenoxymethyl group attached to the oxolane ring, which is further substituted with a propyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-propyloxolan-2-one typically involves the reaction of phenoxymethyl chloride with 3-propyloxolan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Phenoxymethyl)-3-propyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
Applications De Recherche Scientifique
5-(Phenoxymethyl)-3-propyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Phenoxymethyl)-3-propyloxolan-2-one involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, leading to various biological effects. The oxolane ring provides structural stability and influences the compound’s reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenoxymethylpenicillin: An antibiotic used to treat bacterial infections.
3-Phenoxymethyl-2-oxazolidinone: A compound with potential antimicrobial activity.
5-Phenoxymethyl-2-oxazolidinone: Another oxazolidinone derivative with similar properties.
Uniqueness
5-(Phenoxymethyl)-3-propyloxolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike phenoxymethylpenicillin, which is primarily used as an antibiotic, this compound has broader applications in various fields of research and industry.
Propriétés
Numéro CAS |
56057-88-6 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
5-(phenoxymethyl)-3-propyloxolan-2-one |
InChI |
InChI=1S/C14H18O3/c1-2-6-11-9-13(17-14(11)15)10-16-12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 |
Clé InChI |
OPNSWXPTPRWMRD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CC(OC1=O)COC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Octadecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14639634.png)

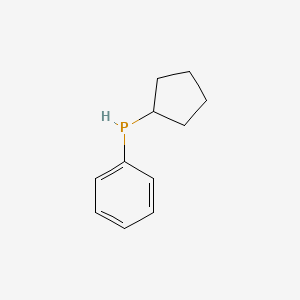
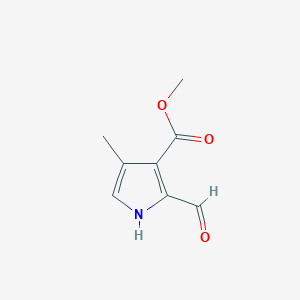
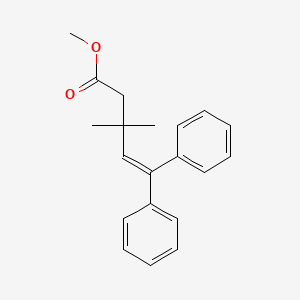
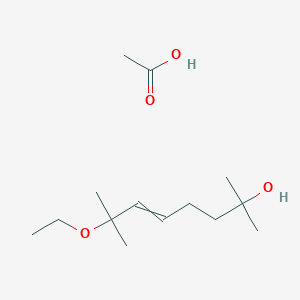

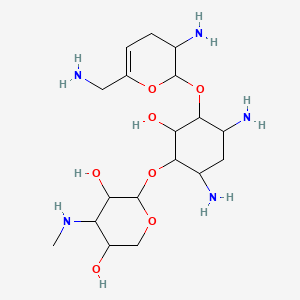
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
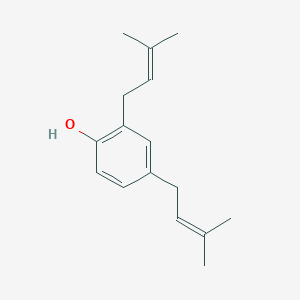
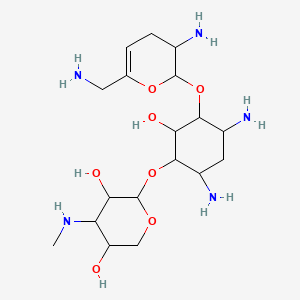
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
